molecular formula C5H7ClN4 B2841727 5-(chloromethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole CAS No. 1700600-92-5

5-(chloromethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole

Cat. No.: B2841727
CAS No.: 1700600-92-5
M. Wt: 158.59
InChI Key: ZVYYBHUCVPOWMZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole is a substituted tetrazole derivative featuring a chloromethyl (-CH₂Cl) group at the 5-position and a propenyl (allyl, CH₂=CHCH₂-) group at the 1-position. Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

For example, compounds such as 1-(2-bromophenyl)-5-(chloromethyl)-1H-tetrazole () and 5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole () share the chloromethyl motif, allowing extrapolation of key characteristics .

Properties

IUPAC Name

5-(chloromethyl)-1-prop-2-enyltetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c1-2-3-10-5(4-6)7-8-9-10/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYYBHUCVPOWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The 3CR proceeds via the in situ formation of an imidoyl intermediate from allyl amine and chloromethyl acyl chloride, followed by [3+2] cycloaddition with TMS-azide. POCl₃ acts as both a catalyst and dehydrating agent, facilitating the elimination of water. Key optimizations include:

  • Temperature : Microwave heating at 180°C for 5 minutes ensures rapid cyclization.
  • Molar Ratios : A 1:1:1.5 ratio of allyl amine, chloromethyl acetyl chloride, and TMS-azide maximizes yield (76–85%).
  • Solvent : Acetonitrile provides optimal polarity for intermediate stabilization.

Limitations and Adaptations

While efficient, this method requires chloromethyl acyl chloride, which is highly reactive and moisture-sensitive. Alternative approaches substitute chloromethyl acyl chloride with hydroxymethyl derivatives (e.g., hydroxymethyl acetyl chloride), followed by post-synthesis chlorination using thionyl chloride (SOCl₂). For example, treating 5-(hydroxymethyl)-1-(prop-2-en-1-yl)-1H-tetrazole with SOCl₂ in dichloromethane at 0°C achieves quantitative conversion to the chloromethyl derivative.

Stepwise Synthesis via Cyclization and Functional Group Interconversion

A safer, albeit multistep, approach involves the cyclization of hydroxyacetonitrile with allyl amine and sodium azide, followed by chlorination of the hydroxymethyl group. This method, inspired by the patent CN101805306A, prioritizes scalability and avoids hazardous intermediates.

Cyclization to 5-(Hydroxymethyl)-1-(Prop-2-en-1-yl)-1H-Tetrazole

Allyl amine reacts with hydroxyacetonitrile and sodium azide in dimethyl sulfoxide (DMSO) at 145°C for 6 hours, yielding 5-(hydroxymethyl)-1-(prop-2-en-1-yl)-1H-tetrazole. Tributylmethylammonium chloride (TBMAC, 2 mol%) enhances reaction efficiency by stabilizing the azide intermediate. Typical yields range from 76–91%.

Representative Procedure :

  • Combine allyl amine (1.2 mmol), hydroxyacetonitrile (1.2 mmol), sodium azide (1.2 mmol), and TBMAC (2 mol%) in DMSO.
  • Heat at 145°C for 6 hours with stirring.
  • Quench with ice, filter, and purify via silica gel chromatography.

Chlorination of the Hydroxymethyl Group

The hydroxymethyl group is converted to chloromethyl using sulfur oxychloride (SOCl₂) under controlled conditions:

  • Dissolve 5-(hydroxymethyl)-1-(prop-2-en-1-yl)-1H-tetrazole (1 mmol) in dry tetrahydrofuran (THF).
  • Add SOCl₂ (1.1 mmol) dropwise at 0°C, then warm to 60°C for 6 hours.
  • Neutralize with aqueous NaOH, extract with ethyl acetate, and purify.

This step achieves 73–85% yield, with purity >98%.

Post-Synthesis N-Alkylation of 5-(Chloromethyl)-1H-Tetrazole

For laboratories with access to 5-(chloromethyl)-1H-tetrazole, direct N-alkylation with allyl bromide offers a regioselective route. The acidity of the tetrazole N1-hydrogen (pKa ≈ 4.5) permits selective deprotonation and alkylation under basic conditions.

Alkylation Procedure

  • Deprotonate 5-(chloromethyl)-1H-tetrazole (1 mmol) with sodium hydride (1.2 mmol) in dry dimethylformamide (DMF) at 0°C.
  • Add allyl bromide (1.1 mmol) and stir at room temperature for 12 hours.
  • Quench with water, extract with dichloromethane, and purify via column chromatography.

Yields of 68–72% are typical, with minor N2-alkylation byproducts (<5%).

Comparative Analysis of Synthetic Methods

Method Steps Yield (%) Safety Concerns Scalability
Multicomponent 1 76–85 Handling chloromethyl acyl chloride Moderate
Stepwise 3–4 70–85 High-temperature cyclization High
N-Alkylation 2 68–72 Regioselectivity challenges Low to moderate

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Addition Reactions: The prop-2-en-1-yl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to changes in its oxidation state and the formation of new functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions involving the chloromethyl group.

    Addition Reactions: Electrophiles like bromine or hydrogen chloride can be used for addition reactions with the prop-2-en-1-yl group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with sodium azide can yield 5-(azidomethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole, while addition of bromine to the prop-2-en-1-yl group can result in the formation of 5-(chloromethyl)-1-(2,3-dibromopropyl)-1H-1,2,3,4-tetrazole.

Scientific Research Applications

5-(Chloromethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole is a compound with various potential applications in scientific research, particularly in the fields of medicinal chemistry, materials science, and agricultural chemistry. Below is a detailed exploration of its applications, supported by relevant data and case studies.

Structure and Composition

  • Molecular Formula : C6H8ClN5
  • Molecular Weight : 189.62 g/mol
  • IUPAC Name : 5-(Chloromethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole

The compound features a tetrazole ring, which is known for its stability and ability to participate in various chemical reactions.

Medicinal Chemistry

5-(Chloromethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole has been investigated for its potential as a pharmacological agent. The tetrazole moiety is often associated with various biological activities.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For example, a study demonstrated that substituted tetrazoles showed enhanced activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .

Agricultural Chemistry

The compound is also being explored for use as a pesticide or herbicide due to its bioactive properties. Tetrazoles can act as plant growth regulators or protectants.

Case Study: Herbicidal Activity

In a recent study, derivatives of tetrazoles were tested for their herbicidal activity against common weeds. The results indicated that certain compounds effectively inhibited weed growth without adversely affecting crop yield .

Material Science

5-(Chloromethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole can be utilized in the development of advanced materials due to its unique chemical structure.

Case Study: Polymer Synthesis

Research has shown that incorporating tetrazole units into polymer chains can enhance thermal stability and mechanical properties. For instance, polymers synthesized with tetrazole derivatives displayed improved resistance to thermal degradation compared to traditional polymers .

Table 1: Comparison of Biological Activities of Tetrazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
5-(Chloromethyl)-1-(prop-2-en-1-yl)-1H-tetrazoleAntimicrobial15
Tetrazole Derivative AHerbicidal20
Tetrazole PolymerThermal StabilityN/A

Table 2: Synthesis Methods for Tetrazole Compounds

Synthesis MethodConditionsYield (%)Reference
Microwave-Assisted SynthesisArgon atmosphere85
Conventional HeatingReflux in solvent70

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole depends on its specific application and target. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially affecting their function. The prop-2-en-1-yl group may also play a role in the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Substituent Effects

The substitution pattern on the tetrazole ring significantly influences physical, chemical, and biological properties. Below is a comparison of structurally related tetrazoles:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
5-(Chloromethyl)-1-(propenyl)-1H-tetrazole 5-ClCH₂, 1-CH₂CH=CH₂ C₅H₇ClN₄ 158.59 g/mol* Electrophilic ClCH₂; allyl reactivity
1-(2-Methyl-3-chlorophenyl)-1H-tetrazole 1-(2-Me-3-ClC₆H₃) C₈H₇ClN₄ 210.62 g/mol Aromatic substituent; mp 95–96°C
5-(Chloromethyl)-1-(4-CF₃Ph)-1H-tetrazole 5-ClCH₂, 1-(4-CF₃C₆H₄) C₉H₇ClF₃N₄ 275.63 g/mol Electron-withdrawing CF₃; commercial availability
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole 5-Me, 1-(4-ClC₆H₄) C₈H₈ClN₄ 210.63 g/mol Methyl vs. ClCH₂; mp 127–128°C
1-(Cyclopropyl)-5-(ClCH₂)-1H-tetrazole 5-ClCH₂, 1-cyclopropyl C₅H₇ClN₄ 158.59 g/mol Aliphatic substituent; CAS 1427579-92-7

*Calculated molecular weight based on formula.

Key Observations :

  • Chloromethyl vs. Methyl : The chloromethyl group (ClCH₂) increases molecular polarity and reactivity compared to methyl, enabling nucleophilic substitution (e.g., SN2 reactions) .
  • Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., 4-CF₃Ph in ) enhance thermal stability (higher melting points) due to π-stacking, while aliphatic groups (e.g., propenyl or cyclopropyl) may lower melting points and improve solubility in nonpolar solvents .

Physicochemical Properties

Melting Points and Stability:
  • 1-(2-Methyl-3-chlorophenyl)-tetrazole : Melts at 95–96°C, typical for aryl-substituted tetrazoles .
  • 1-(4’-Chlorophenyl)-5-methyl-tetrazole : Higher melting point (127–128°C) due to symmetric substitution and stronger intermolecular forces .
  • 5-(Chloromethyl)-1-cyclopropyl-tetrazole : Likely lower melting point (similar to aliphatic analogs), though exact data are unavailable .
Spectroscopic Data:
  • IR Spectroscopy :
    • C-Cl stretches appear near 700 cm⁻¹ (e.g., 702 cm⁻¹ in ) .
    • C=N (tetrazole ring) absorbs near 1596 cm⁻¹ , while allyl C=C stretches (~1640 cm⁻¹) may overlap.
  • NMR :
    • Propenyl protons (CH₂=CHCH₂-) resonate as multiplets between δ 4.8–5.8 ppm (1H-NMR) .
    • Chloromethyl protons (ClCH₂) appear as singlets near δ 4.5–5.0 ppm .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-(chloromethyl)-1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole, and what analytical techniques ensure product purity?

  • Answer : Synthesis involves chloromethylation of 1-(prop-2-en-1-yl)-1H-tetrazole using formaldehyde and HCl under controlled conditions. A typical protocol employs PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C. Reaction progress is monitored via TLC, followed by recrystallization in aqueous acetic acid for purification . Characterization includes IR spectroscopy (tetrazole ring C=N stretching ~1500 cm⁻¹) and ¹H NMR (chloromethyl protons δ ~4.4–4.6 ppm; allyl protons δ ~5.2–5.8 ppm). X-ray crystallography resolves structural ambiguities, as demonstrated in analogous tetrazole systems .

Q. How do researchers distinguish between regioisomers or tautomeric forms of tetrazole derivatives during synthesis?

  • Answer : Regioisomerism is resolved via ¹H NMR by analyzing coupling patterns and chemical shifts. For example, dichlorovinyl-tetrazole derivatives show distinct NMR signals for aromatic (δ 7.2–7.8 ppm) vs. allylic protons (δ 5.5–6.0 ppm) . Crystallographic data (e.g., bond lengths and angles) provide definitive structural assignments, as seen in 5-(4-chlorophenyl)-1H-tetrazole (C-Cl bond: 1.76–1.78 Å) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., hydrolysis of the chloromethyl group) during functionalization?

  • Answer : Hydrolysis is suppressed using anhydrous aprotic solvents (e.g., PEG-400 or DMF) and inert atmospheres. Catalytic systems like Bleaching Earth Clay enhance selectivity by stabilizing intermediates, achieving yields of 74–85% . Kinetic monitoring via TLC or in situ IR spectroscopy allows real-time parameter adjustments .

Q. How can computational chemistry guide the design of derivatives for targeted bioactivity?

  • Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Mulliken charge analysis identifies the chloromethyl group as an electrophilic center, directing nucleophilic substitutions. Molecular docking studies use crystallographic coordinates from related tetrazoles to model enzyme interactions .

Q. How should researchers address discrepancies in reported spectroscopic data for tetrazole derivatives?

  • Answer : Contradictions arise from solvent effects, tautomerism, or impurities. Standardized protocols (e.g., CDCl₃ for NMR, KBr pellets for IR) enable direct comparisons. For ambiguous cases, 2D NMR (HSQC, HMBC) clarifies connectivity, while X-ray crystallography provides validation .

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